molecular formula C27H25N3O B2973717 1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-00-6

1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2973717
CAS RN: 901268-00-6
M. Wt: 407.517
InChI Key: UKOIODJRBJTKFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline, also known as DMEMEPQ, is a synthetic compound that belongs to the class of pyrazoloquinolines. This compound has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development.

Scientific Research Applications

Quinoline and Its Derivatives in Corrosion Inhibition

Quinoline compounds have been identified as effective anticorrosive materials due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. These compounds show good effectiveness against metallic corrosion, attributed to their high electron density, which facilitates adsorption and complex formation with metallic surfaces (Verma, Quraishi, & Ebenso, 2020).

Optoelectronic Applications of Quinoline Derivatives

Research into quinazolines and pyrimidines, closely related to quinoline derivatives, has shown their significant potential in optoelectronic materials. These compounds have been incorporated into π-extended conjugated systems for the creation of novel optoelectronic materials, including materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Environmental Fate and Impact

Alkylphenol ethoxylates (APEs), a class of compounds including quinoline derivatives, have been extensively reviewed for their environmental fate. Degradation of APEs generates more persistent metabolites such as alkylphenols and short-chain APEs, raising concerns about their potential to disrupt endocrine functions in wildlife and humans due to their hormone-mimicking properties (Ying, Williams, & Kookana, 2002).

Medicinal Chemistry and Biological Activity

Quinoline and its derivatives have been extensively studied for their medicinal properties. These compounds have been found to possess a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. The versatility of the quinoline scaffold allows for the development of new chemotherapeutic agents, highlighting its significance in drug discovery and development (Hussaini, 2016).

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-methoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O/c1-5-19-7-9-20(10-8-19)26-24-16-28-25-13-12-22(31-4)15-23(25)27(24)30(29-26)21-11-6-17(2)18(3)14-21/h6-16H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOIODJRBJTKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline

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